An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Sulfide
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of yttrium sulfide (B99878), a material of interest in various scientific and technological fields. This document details the known crystallographic data for different phases of yttrium sulfide, outlines the experimental methodologies for their determination, and presents a generalized workflow for such characterization.
Crystal Structure and Lattice Parameters of Yttrium Sulfide Phases
Yttrium sulfide primarily exists in two stoichiometric forms: yttrium monosulfide (YS) and yttrium sesquisulfide (Y₂S₃). These phases exhibit distinct crystal structures and lattice parameters.
Yttrium Sesquisulfide (Y₂S₃)
Yttrium sesquisulfide (Y₂S₃) has been reported to crystallize in at least two different structures: monoclinic and cubic. The monoclinic phase is well-documented with specific lattice parameters.
Table 1: Crystallographic Data for Yttrium Sulfide (Y₂S₃)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | P2₁/m | 17.5234 | 4.0107 | 10.1736 | 90 | 98.601 | 90 |
| Cubic | - | - | - | - | - | - | - |
Note: Detailed lattice parameters for the cubic phase of Y₂S₃ are not consistently reported in the literature.
Yttrium Monosulfide (YS)
Information on the crystal structure of binary yttrium monosulfide (YS) is less common in readily available literature. However, by analogy to other rare-earth monosulfides and based on ternary compound studies, it is predicted to adopt a rock salt (NaCl-type) crystal structure, which is a face-centered cubic (FCC) lattice. In a related ternary compound, CuYS₂, an orthorhombic crystal structure has been identified, suggesting that the coordination environment of yttrium can vary. Further experimental verification is required for a definitive characterization of the binary YS crystal structure.
Experimental Protocols
The determination of the crystal structure and lattice parameters of yttrium sulfide relies on a combination of material synthesis and advanced characterization techniques.
Synthesis of Yttrium Sulfide
High-purity yttrium sulfide powders are typically synthesized via solid-state reactions at elevated temperatures. A common method involves the direct reaction of the elemental constituents.
Protocol for Solid-State Synthesis of Yttrium Sulfide Powder:
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Precursor Preparation: High-purity yttrium metal powder (99.9% or higher) and elemental sulfur powder (99.99% or higher) are weighed in the desired stoichiometric ratio (1:1 for YS or 2:3 for Y₂S₃). The handling of these materials should be performed in an inert atmosphere (e.g., a glovebox filled with argon) to prevent oxidation.
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Mixing: The powders are thoroughly mixed and ground together using an agate mortar and pestle to ensure homogeneity.
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Encapsulation: The mixed powder is pressed into a pellet and placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and sealed.
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Reaction: The sealed ampoule is placed in a tube furnace and heated gradually to a high temperature, typically in the range of 600-1000°C. The reaction is held at this temperature for an extended period, often several days, to ensure complete reaction and crystallization. A slow cooling rate is employed to promote the formation of well-ordered crystals. For example, a heating program could be: ramp to 900°C at 5°C/min, hold for 72 hours, and cool to room temperature at 2°C/min.
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Product Recovery: After cooling, the ampoule is carefully opened in an inert atmosphere, and the resulting yttrium sulfide product is recovered and ground into a fine powder for analysis.
Crystal Structure Determination by Powder X-ray Diffraction (XRD)
Powder X-ray diffraction (XRD) is the primary technique used to determine the crystal structure and lattice parameters of polycrystalline materials like synthesized yttrium sulfide.
Protocol for Powder XRD Analysis:
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Sample Preparation: A small amount of the finely ground yttrium sulfide powder is uniformly packed into a sample holder. The surface of the sample should be flat and level with the holder's surface to ensure accurate diffraction data.
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Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) is directed onto the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The data is typically collected over a wide angular range (e.g., 10-90° 2θ) with a small step size (e.g., 0.02°) and a sufficient counting time per step to obtain good signal-to-noise ratio.
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Data Analysis and Rietveld Refinement:
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Phase Identification: The initial XRD pattern is compared with standard diffraction databases (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to identify the crystalline phases present in the sample.
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Rietveld Refinement: For a precise determination of the lattice parameters and other structural details, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement software (e.g., GSAS-II, FullProf) iteratively adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. The quality of the fit is assessed using statistical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).
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Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the synthesis and structural characterization of yttrium sulfide.
